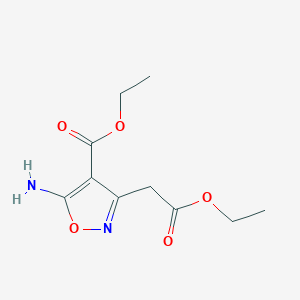

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate, also known as 5-AEOX, is an organic compound with a wide range of applications in the field of scientific research. 5-AEOX is a versatile compound that has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and toxicity testing. 5-AEOX has been found to have a number of beneficial properties, such as its ability to modulate cellular responses, which makes it a valuable tool for researchers.

Wissenschaftliche Forschungsanwendungen

Transformations of Ethyl Isoxazole Derivatives

The research on ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate and related compounds has demonstrated their versatility in synthetic chemistry, particularly in the synthesis of various heterocyclic compounds. A notable example includes the transformation of ethyl isoxazole derivatives into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the utility of these compounds in synthesizing heterocyclic structures with potential biological activities (Albreht et al., 2009).

Structure-Activity Relationship and Anticancer Potential

In the realm of medicinal chemistry, derivatives of ethyl isoxazole have been explored for their anticancer properties. Specifically, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have shown promise in mitigating drug resistance in cancer cells, suggesting a potential route for the development of new anticancer agents capable of overcoming drug resistance mechanisms (Das et al., 2009).

Synthetic Approaches to Heterocyclic Compounds

Synthetic methodologies involving ethyl isoxazole derivatives have been developed for the efficient synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, highlighting the compound's role in the synthesis of functionally diverse and complex molecular architectures. This approach is indicative of the compound's utility in organic synthesis and medicinal chemistry (Li et al., 2017).

Neuroprotective Properties

The neuroprotective properties of ITH4012, a derivative of ethyl isoxazole, have been investigated, showcasing the compound's ability to reduce cell death induced by various compounds and suggesting its potential as a neuroprotective agent (Orozco et al., 2004).

Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates

Research has also been conducted on the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, demonstrating the compound's utility in the preparation of chiral building blocks for pharmaceuticals (Cox et al., 2003).

Eigenschaften

IUPAC Name |

ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-3-15-7(13)5-6-8(9(11)17-12-6)10(14)16-4-2/h3-5,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSXFXIUJVDZID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NOC(=C1C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1314115.png)